2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of an oxirane ring, which is a three-membered epoxide ring, and a methacrylate group. This compound is often used in polymer chemistry due to its ability to undergo polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate typically involves the reaction of glycidol with ethylene glycol to form an intermediate, which is then reacted with methacrylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows the compound to undergo free radical polymerization, forming polymers with diverse properties.
Epoxide Ring-Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Epoxide Ring-Opening: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Major Products Formed
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and monomer ratios.
Epoxide Ring-Opening: The products include diols, amino alcohols, or thioethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties.
Biomedical Applications: The compound’s biocompatibility makes it suitable for use in drug delivery systems, tissue engineering, and medical adhesives.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and epoxide ring-opening reactions. The methacrylate group participates in free radical polymerization, forming long polymer chains. The oxirane ring, on the other hand, can react with nucleophiles, leading to the formation of various functionalized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethoxy)methyl]oxirane: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.
Glycidyl methacrylate: Contains both an epoxide and a methacrylate group, similar to 2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate, but with a simpler structure.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a methacrylate group, allowing it to participate in both polymerization and functionalization reactions. This dual functionality makes it highly versatile in various applications .
Eigenschaften
CAS-Nummer |
114040-41-4 |
---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O5/c1-9(2)11(12)15-6-5-13-3-4-14-7-10-8-16-10/h10H,1,3-8H2,2H3 |
InChI-Schlüssel |
MPXZADYXFYSAAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.